Methyl 6-bromo-1-(cyclobutylmethyl)-l H-indole-4-carboxylate
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Overview
Description
Methyl 6-bromo-1-(cyclobutylmethyl)-1H-indole-4-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 6th position, a cyclobutylmethyl group at the 1st position, and a methyl ester group at the 4th position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-1-(cyclobutylmethyl)-1H-indole-4-carboxylate typically involves multiple steps:
Bromination: The starting material, indole, undergoes bromination at the 6th position using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane.
Cyclobutylmethylation: The brominated indole is then subjected to a cyclobutylmethylation reaction. This can be achieved using cyclobutylmethyl chloride in the presence of a base like potassium carbonate.
Esterification: Finally, the carboxylic acid group at the 4th position is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-1-(cyclobutylmethyl)-1H-indole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of 6-amino or 6-thio derivatives.
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Hydrolysis: Formation of 6-bromo-1-(cyclobutylmethyl)-1H-indole-4-carboxylic acid.
Scientific Research Applications
Methyl 6-bromo-1-(cyclobutylmethyl)-1H-indole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in cancer research.
Biological Studies: Employed in studies to understand the biological activity of indole derivatives.
Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmacology: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-1-(cyclobutylmethyl)-1H-indole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways and molecular targets depend on the specific biological context and require further research.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-1H-indole-4-carboxylate: Lacks the cyclobutylmethyl group, making it less bulky and potentially less active in certain biological assays.
Methyl 6-bromo-1-(cyclopentylmethyl)-1H-indole-4-carboxylate: Contains a cyclopentylmethyl group instead of a cyclobutylmethyl group, which may affect its binding affinity and biological activity.
Uniqueness
Methyl 6-bromo-1-(cyclobutylmethyl)-1H-indole-4-carboxylate is unique due to the presence of the cyclobutylmethyl group, which can influence its steric and electronic properties. This uniqueness can lead to distinct biological activities and potential therapeutic applications compared to its analogs.
Properties
IUPAC Name |
methyl 6-bromo-1-(cyclobutylmethyl)indole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-19-15(18)13-7-11(16)8-14-12(13)5-6-17(14)9-10-3-2-4-10/h5-8,10H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSZTTPEPJXOJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CN(C2=CC(=C1)Br)CC3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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